
5-Bromo-2-(ethenyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(ethenyloxy)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 5th position, an ethenyloxy group at the 2nd position, and an amide group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(ethenyloxy)benzamide can be achieved through several steps:
Bromination: The starting material, 2-hydroxybenzamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.
Ethenylation: The hydroxyl group at the 2nd position is then converted to an ethenyloxy group through a reaction with an appropriate ethenylating agent, such as vinyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(ethenyloxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethenyloxy group can undergo oxidation to form corresponding aldehydes or acids, and reduction to form alcohols.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Hydrolysis: 5-Bromo-2-hydroxybenzoic acid and corresponding amine.
Aplicaciones Científicas De Investigación
5-Bromo-2-(ethenyloxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(ethenyloxy)benzamide depends on its specific application:
Medicinal Chemistry: It may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biological Studies: It can inhibit or activate specific enzymes, providing insights into their function and regulation.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-hydroxybenzamide: Lacks the ethenyloxy group, making it less versatile in certain chemical reactions.
2-(Ethenyloxy)benzamide:
5-Bromo-2-methoxybenzamide: Contains a methoxy group instead of an ethenyloxy group, leading to different chemical properties and reactivity.
Uniqueness
5-Bromo-2-(ethenyloxy)benzamide is unique due to the presence of both the bromine atom and the ethenyloxy group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
88576-67-4 |
|---|---|
Fórmula molecular |
C9H8BrNO2 |
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
5-bromo-2-ethenoxybenzamide |
InChI |
InChI=1S/C9H8BrNO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h2-5H,1H2,(H2,11,12) |
Clave InChI |
XFDIILHJMSPVHF-UHFFFAOYSA-N |
SMILES canónico |
C=COC1=C(C=C(C=C1)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


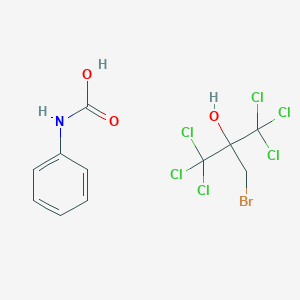
![N-Methyl-N'-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14390316.png)
![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)
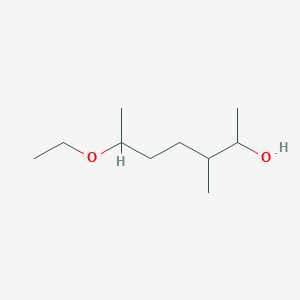

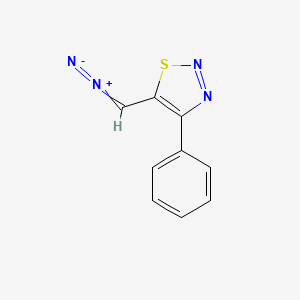
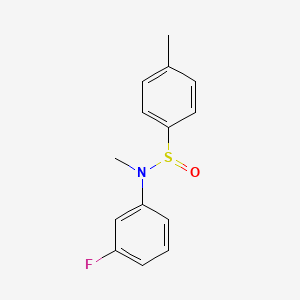
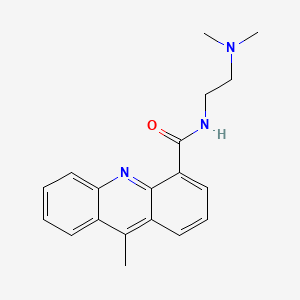

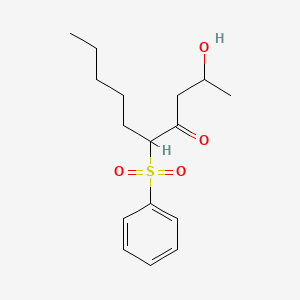
![Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane](/img/structure/B14390354.png)
![4-[(2-Nitrophenyl)sulfanyl]thiomorpholine](/img/structure/B14390356.png)
![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)
![Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14390381.png)
